

An In-depth Technical Guide to Norfludiazepam

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Compound of Interest

Compound Name: Norfludiazepam

Cat. No.: B161200

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This guide provides a comprehensive technical overview of **Norfludiazepam**, a benzodiazepine derivative, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, pharmacological properties, and relevant experimental methodologies.

Chemical Identity

Synonyms: N-Desalkylflurazepam, norflurazepam, N-Desalkyl-2-oxoquazepam, CM 7116, Ro 5-3367, Descarbethoxyloflazepate, Norlutoprazepam.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for **Norfludiazepam**.

| Physicochemical Properties | Value | Reference |
|----------------------------|---|---|
| Molecular Formula | C ₁₅ H ₁₀ ClFN ₂ O | [1] [5] |
| Molar Mass | 288.71 g·mol ⁻¹ | [5] |
| Melting Point | 205 to 206 °C (401 to 403 °F) | [5] |

| Pharmacokinetic Parameters | Value | Reference |
|-----------------------------------|--|-----------|
| Elimination Half-Life | 47-150 hours (average ~71 hours) | [2][5] |
| Peak Plasma Concentration | ~10-20.4 ng/mL (following a single 15 mg dose of Flurazepam) | [2][5] |
| Time to Peak Plasma Concentration | 90-120 minutes | [2][5] |
| Metabolism | Liver (primarily via CYP3A4) | [5] |
| Excretion | Kidney | [5] |

Pharmacodynamics

Norfludiazepam is a positive allosteric modulator of the GABA-A receptor and an inhibitor of L-type voltage-gated calcium channels.[1][5]

| Pharmacodynamic Parameters | Value | Reference |
|--|------------|-----------|
| IC ₅₀ for Ca _v 1.2 L-type calcium channels | 55 μ M | [1] |
| IC ₅₀ for Ca _v 1.3 L-type calcium channels | 37 μ M | [1] |

Experimental Protocols

Quantitative Analysis of Norfludiazepam in Biological Samples via LC-MS/MS

This protocol provides a general framework for the detection and quantification of **Norfludiazepam** in samples such as blood, urine, or serum.

4.1.1. Sample Preparation (Solid Phase Extraction - SPE)

- To 1 mL of the biological sample, add an appropriate internal standard (e.g., Diazepam-d5).
- Pre-treat the sample as necessary (e.g., enzymatic hydrolysis for urine samples to deconjugate metabolites).
- Condition an SPE cartridge with appropriate solvents (e.g., methanol followed by water).
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute **Norfludiazepam** from the cartridge using a suitable organic solvent (e.g., acetonitrile or a mixture containing methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or similar reversed-phase column is typically used.
- Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for **Norfludiazepam** and the internal standard are monitored.

4.1.3. Data Analysis

- A calibration curve is generated by analyzing standards of known concentrations.

- The concentration of **Norfludiazepam** in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **Norfludiazepam** for the benzodiazepine binding site on the GABA-A receptor.

4.2.1. Materials

- Cell membranes prepared from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing recombinant receptors).
- Radioligand: [^3H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.
- Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., Diazepam).
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
- **Norfludiazepam** solutions at various concentrations.

4.2.2. Procedure

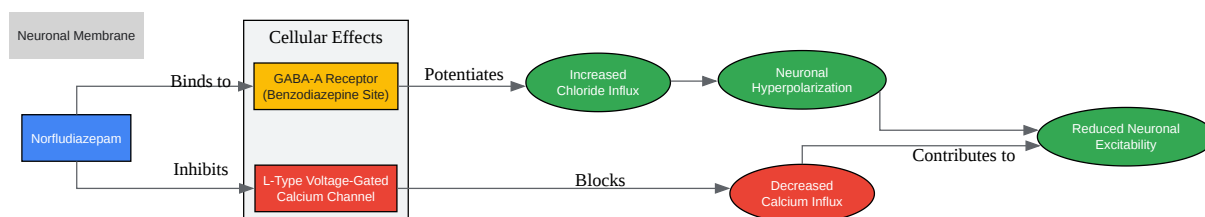
- In a series of tubes, add the cell membranes, [^3H]-Flunitrazepam, and varying concentrations of **Norfludiazepam**.
- For total binding, add only the membranes and the radioligand.
- For non-specific binding, add the membranes, radioligand, and a high concentration of the non-labeled benzodiazepine.
- Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

- Wash the filters quickly with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3. Data Analysis

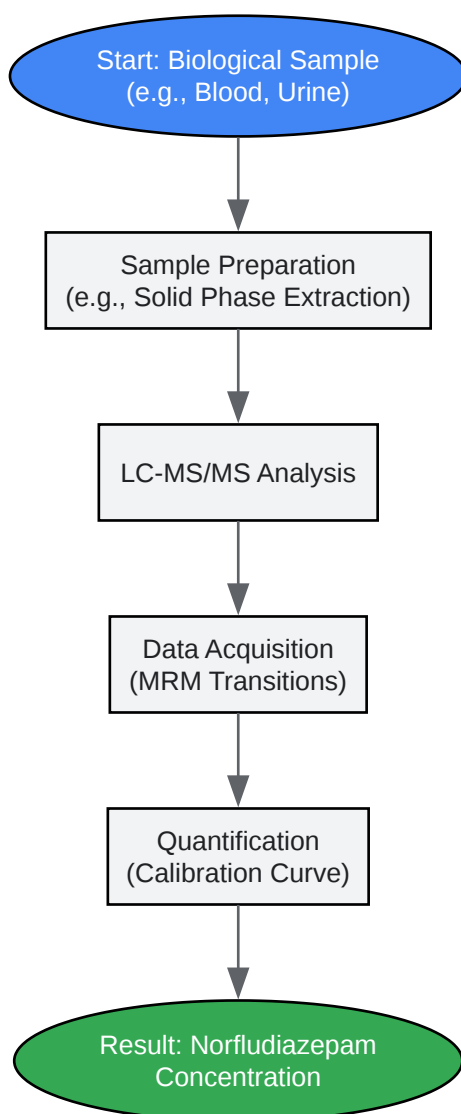
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Norfludiazepam** concentration.
- Determine the IC_{50} value (the concentration of **Norfludiazepam** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- The affinity (K_i) of **Norfludiazepam** can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows



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Caption: Proposed signaling pathway for **Norfludiazepam**.



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